

# GSK3532795: A Technical Overview of its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest							
Compound Name:	GSK3532795						
Cat. No.:	B606272	Get Quote					

For Researchers, Scientists, and Drug Development Professionals

## Introduction

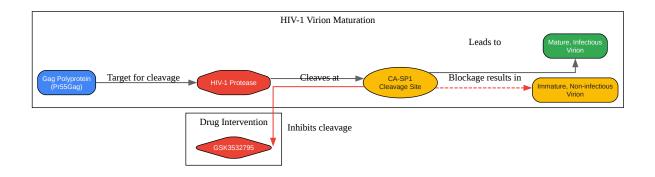
**GSK3532795** (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2] This technical guide provides a comprehensive overview of the known antiviral activity spectrum of **GSK3532795**, with a focus on its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. The available data robustly supports its role as a powerful agent against Human Immunodeficiency Virus Type 1 (HIV-1), including various subtypes and drug-resistant strains.

## **Core Mechanism of Action**

**GSK3532795** targets the final step in the maturation of HIV-1.[1][2] Specifically, it inhibits the proteolytic cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.[1][2]

The following diagram illustrates the proposed signaling pathway and mechanism of action of **GSK3532795**.





Click to download full resolution via product page

Caption: Mechanism of action of GSK3532795 in inhibiting HIV-1 maturation.

# **Antiviral Activity Spectrum**

The antiviral activity of **GSK3532795** has been extensively studied against HIV-1. However, there is a notable lack of publicly available data on its activity against other viruses, both RNA and DNA viruses. Therefore, the current known spectrum of activity for **GSK3532795** is specific to HIV-1.

## In Vitro Anti-HIV-1 Activity

**GSK3532795** has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes, including B and C.[1][2] It also retains activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs). [1][4]

The following table summarizes the quantitative in vitro antiviral activity of **GSK3532795** against various HIV-1 strains.



Virus Strain/S ubtype	Cell Line	Assay Type	EC50 (nM)	IC50 (nM)	СС50 (µМ)	Selectiv ity Index (CC50/E C50)	Referen ce
HIV-1 Subtype B (Wild- Type)	MT-2	CPE Reductio n	0.34	-	>100	>294,117	[1]
HIV-1 Subtype C (Wild- Type)	MT-2	CPE Reductio n	0.45	-	>100	>222,222	[1]
HIV-1 (Bevirima t- resistant)	MT-2	CPE Reductio n	0.8 - 4.6	-	>100	>21,739 - >125,000	[1]
HIV-1 (PI- resistant clinical isolates)	-	PhenoSe nse Gag/PR	-	FC-IC50 range 0.16- 0.68*	-	-	[4][5]

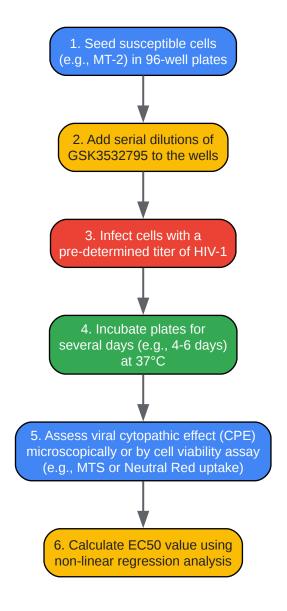
<sup>\*</sup>Fold-change in IC50 relative to wild-type virus.

# **Experimental Protocols**

The evaluation of the antiviral activity of **GSK3532795** has been conducted using various in vitro assays. The following is a generalized description of a common experimental workflow for determining the 50% effective concentration (EC50) using a cytopathic effect (CPE) reduction assay.

# Generalized Experimental Workflow for CPE Reduction Assay





Click to download full resolution via product page

**Caption:** Generalized workflow for a cytopathic effect (CPE) reduction assay.

#### **Detailed Methodologies:**

- Cell Lines: Commonly used cell lines for HIV-1 antiviral assays include MT-2 cells, which are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.[6]
- Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) as well as clinical isolates from different subtypes are used to assess the breadth of activity.



- Compound Preparation: GSK3532795 is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve the desired concentrations.
- Infection and Incubation: Cells are infected with a multiplicity of infection (MOI) that is optimized to cause significant CPE in the virus control wells within the incubation period. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
- Measurement of Antiviral Activity: The extent of CPE is quantified by various methods. A
  common method is the use of a colorimetric assay that measures the metabolic activity of
  viable cells (e.g., MTS assay). The absorbance is read using a plate reader, and the results
  are used to calculate the percentage of CPE inhibition at each drug concentration.
- Cytotoxicity Assessment: In parallel, the 50% cytotoxic concentration (CC50) of the
  compound is determined by treating uninfected cells with the same serial dilutions of the
  drug. This is crucial for calculating the selectivity index (SI = CC50/EC50), which is a
  measure of the compound's therapeutic window.

## **Resistance Profile**

Resistance to **GSK3532795** has been studied in vitro and in clinical trials.[3] Mutations in the Gag polyprotein, particularly at or near the CA-SP1 cleavage site, can confer reduced susceptibility to the drug.[3] Key mutations associated with resistance include substitutions at amino acid positions V362 and A364 in the Gag protein.[3]

# Conclusion

**GSK3532795** is a potent second-generation HIV-1 maturation inhibitor with a well-defined mechanism of action. Its antiviral activity is robust against a wide range of HIV-1 subtypes, including those with resistance to other antiretroviral agents. While the current body of evidence strongly supports its anti-HIV-1 efficacy, its activity spectrum against other viral pathogens remains to be elucidated. Further research is warranted to explore the potential broader antiviral applications of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antiviral Activity, Safety, and Exposure–Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Safety, and Exposure-Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor—Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3532795: A Technical Overview of its Antiviral Activity Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606272#gsk3532795-antiviral-activity-spectrum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com